

Technical Guide: 2-(4-Hydroxyphenyl)-L-glycine-d2 (CAS: 1213379-02-2)

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Compound of Interest

Compound Name: 2-(4-Hydroxyphenyl)-L-glycine-d2

Cat. No.: B12413893

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For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Hydroxyphenyl)-L-glycine-d2 is the deuterium-labeled form of 2-(4-Hydroxyphenyl)-L-glycine.[1][2][3] As a stable isotope-labeled compound, its primary application lies in its use as a tracer and an internal standard for quantitative analysis by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][3][4] The incorporation of deuterium atoms provides a distinct mass signature, allowing for precise quantification in complex biological matrices during drug development and metabolic studies.[1][2][3] Deuteration can potentially influence the pharmacokinetic and metabolic profiles of drug candidates, making such labeled compounds valuable tools in pharmaceutical research.[1][2][5]

Physicochemical Properties

The fundamental properties of **2-(4-Hydroxyphenyl)-L-glycine-d2** are summarized below.

| Property | Value | Reference |
|-------------------|--|---|
| CAS Number | 1213379-02-2 | [1] [3] [5] |
| Molecular Formula | C ₈ H ₇ D ₂ NO ₃ | [1] [3] [5] |
| Molecular Weight | 169.17 g/mol | [1] [3] [5] |
| SMILES | OC(--INVALID-LINK--N)=O | [1] [3] |

Synthesis

A specific synthesis protocol for **2-(4-Hydroxyphenyl)-L-glycine-d2** is not readily available in the public domain. However, a general method for the synthesis of the non-deuterated L-enantiomer, L-2-(4-hydroxyphenyl)glycine, has been described. This process typically involves the resolution of a racemic mixture of DL-2-(4-hydroxyphenyl)glycine.[\[6\]](#) It can be inferred that the synthesis of the deuterated analog would follow a similar pathway, utilizing deuterated starting materials.

A representative synthesis of the L-enantiomer is described as follows:

Protocol: Synthesis of L-2-(4-hydroxyphenyl)glycine[\[6\]](#)

- A mixture of DL-2-(4-hydroxyphenyl)glycine and d-3-bromo-2-oxo-10-bornanesulfonic acid is prepared in hot 99% ethanol and subsequently filtered.
- The filtrate is concentrated under reduced pressure.
- Chloroform is added to the concentrated solution, followed by seeding with an authentic specimen of the d-3-bromo-2-oxo-10-bornanesulfonic acid salt of L-2-(4-hydroxyphenyl)glycine.
- The solution is allowed to stand at room temperature for 2 hours to facilitate precipitation.
- The resulting crystals are collected by filtration, washed with a mixture of ethanol and chloroform, and dried under reduced pressure.

- Recrystallization from a mixture of ethanol and chloroform is performed to yield the pure solvate of the d-3-bromo-2-oxo-10-bornanesulfonic acid salt of L-2-(4-hydroxyphenyl)glycine.

To synthesize the d2-labeled compound, one would need to employ deuterated precursors in a suitable synthetic scheme.

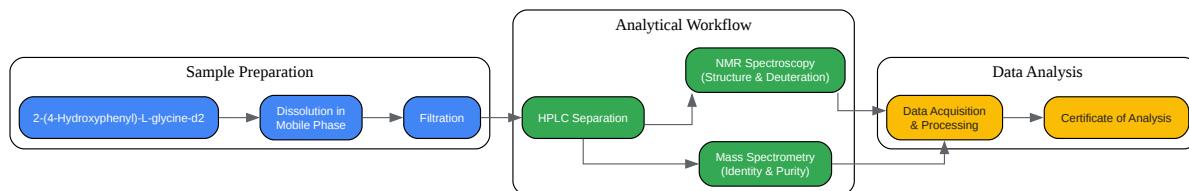
Analytical Methodologies

The purity and identity of **2-(4-Hydroxyphenyl)-L-glycine-d2** are typically assessed using chromatographic and spectrometric techniques. High-Performance Liquid Chromatography (HPLC) is a common method for determining the purity of related compounds like N-(4-Hydroxyphenyl)glycine.^[7]

Protocol: Representative HPLC Analysis^[7]

- Column: Reverse-phase C18 column with low silanol activity.
- Mobile Phase: A gradient mixture of acetonitrile and water with an acid modifier such as phosphoric acid. For mass spectrometry (MS) detection, a volatile acid like formic acid is used instead of phosphoric acid.
- Detection: UV or Mass Spectrometry.

The following diagram illustrates a general workflow for the quality control analysis of a stable isotope-labeled compound like **2-(4-Hydroxyphenyl)-L-glycine-d2**.



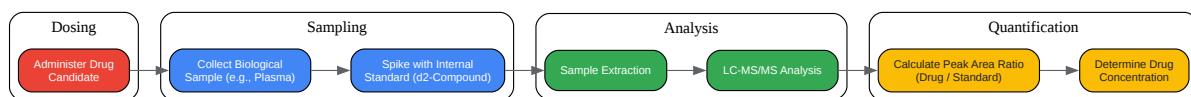
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Caption: General workflow for the quality control analysis of **2-(4-Hydroxyphenyl)-L-glycine-d2**.

Applications in Drug Development

The primary utility of **2-(4-Hydroxyphenyl)-L-glycine-d2** is as an internal standard in pharmacokinetic (PK) and pharmacodynamic (PD) studies. When a drug candidate is administered, the deuterated standard is co-administered or added to biological samples (e.g., plasma, urine) at a known concentration. Due to its nearly identical chemical properties to the non-labeled drug, it behaves similarly during sample extraction and analysis but is distinguishable by its mass in a mass spectrometer. This allows for accurate quantification of the drug candidate, correcting for any sample loss during processing.

The following diagram illustrates the use of a stable isotope-labeled compound as an internal standard in a typical pharmacokinetic study.

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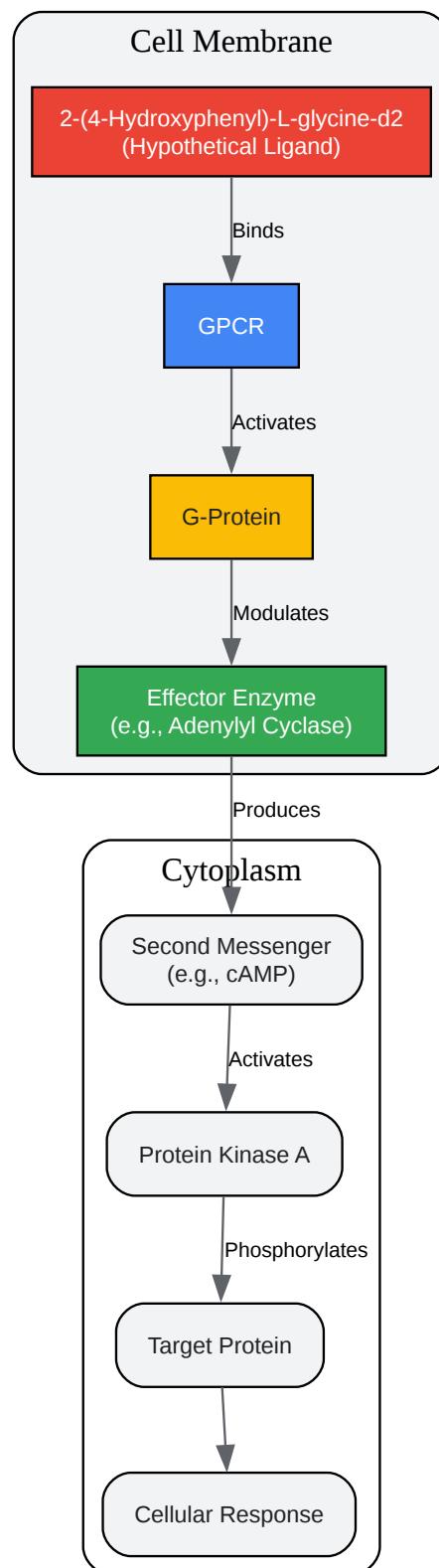
Caption: Workflow for a pharmacokinetic study using a deuterated internal standard.

Potential Biological Relevance and Signaling Pathways

While **2-(4-Hydroxyphenyl)-L-glycine-d2** is primarily used as an analytical standard, its non-deuterated parent molecule is a non-proteinogenic amino acid.[8][9] Such amino acids can sometimes interact with biological systems. For instance, the parent compound, 4-hydroxyphenylglycine, is a crucial component of certain peptide antibiotics like vancomycin.[10]

There is no direct evidence linking 2-(4-Hydroxyphenyl)-L-glycine to specific signaling pathways. However, as an amino acid derivative, it could hypothetically interact with cell surface receptors, such as G-protein coupled receptors (GPCRs), or be transported into cells via amino acid transporters. Such an interaction could, in theory, initiate a signaling cascade. For example, dopamine receptors like the D2 receptor are GPCRs that modulate adenylyl cyclase activity upon ligand binding.[\[11\]](#)

The following diagram represents a hypothetical signaling pathway that could be initiated by a ligand binding to a GPCR. This is a generalized representation and is not based on experimental data for **2-(4-Hydroxyphenyl)-L-glycine-d2**.



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Caption: Hypothetical GPCR signaling pathway for an amino acid derivative ligand.

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